molecular formula C14H15NO3 B7589379 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid

Cat. No. B7589379
M. Wt: 245.27 g/mol
InChI Key: XDFAJFSURQDIBM-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid, also known as HDBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HDBA is a derivative of benzoic acid and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell growth and inflammation. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the proliferation of skin cells. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, the limitations of using 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the final product. Another area of research could focus on the development of 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid involves the reaction between 2-methylbenzoic acid and hexa-2,4-dienoic acid. The reaction is catalyzed by a base and results in the formation of 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid. This method has been optimized by scientists to increase the yield and purity of the final product.

Scientific Research Applications

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process that leads to the death of cancer cells. 4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has also been studied for its potential as an anti-inflammatory agent and as a treatment for various skin disorders.

properties

IUPAC Name

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-4-5-6-13(16)15-11-7-8-12(14(17)18)10(2)9-11/h3-9H,1-2H3,(H,15,16)(H,17,18)/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFAJFSURQDIBM-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC(=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC(=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid

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